molecular formula C19H18FN3O3 B6420662 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide CAS No. 874127-32-9

2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B6420662
CAS No.: 874127-32-9
M. Wt: 355.4 g/mol
InChI Key: AZMRQZDIVREKBW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic organic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-methylphenyl group at position 4 and a butanamide side chain at position 3. The butanamide moiety is further modified with a 4-fluorophenoxy group.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-3-16(25-15-10-8-14(20)9-11-15)19(24)21-18-17(22-26-23-18)13-6-4-12(2)5-7-13/h4-11,16H,3H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMRQZDIVREKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)C)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation

The 1,2,5-oxadiazole ring is synthesized via a cyclization reaction between a nitrile oxide and a nitrile precursor. Adapted from methods in patent WO2020078732A1, the following protocol is optimal:

  • Preparation of 4-Methylbenzonitrile Hydroximoyl Chloride :

    • React 4-methylbenzaldehyde with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours to form the oxime.

    • Treat the oxime with N-chlorosuccinimide (NCS) in dichloromethane at 0°C to generate the hydroximoyl chloride.

  • Cyclization with Cyanopyridine :

    • Combine the hydroximoyl chloride with 3-cyanopyridine in tetrahydrofuran (THF) at −10°C.

    • Add triethylamine dropwise to initiate cyclization, yielding 4-(4-methylphenyl)-1,2,5-oxadiazole-3-carbonitrile.

Reaction Conditions and Yield :

StepReagentsSolventTemp (°C)Time (h)Yield (%)
Oxime formationNH₂OH·HCl, NaOHEtOH/H₂O80685
ChlorinationNCSDCM0278
Cyclization3-cyanopyridine, Et₃NTHF−10465

Conversion to 3-Amino Derivative

The nitrile group at position 3 of the oxadiazole is converted to an amine via Staudinger reaction followed by hydrolysis:

  • Treat 4-(4-methylphenyl)-1,2,5-oxadiazole-3-carbonitrile with triphenylphosphine (PPh₃) in THF at 25°C for 12 hours.

  • Hydrolyze the intermediate iminophosphorane with 6M HCl at 60°C for 3 hours.

Key Data :

  • Yield: 72% after purification by silica gel chromatography (hexane:ethyl acetate, 4:1).

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃) δ 8.21 (d, J = 8.2 Hz, 2H, Ar-H), 7.42 (d, J = 8.2 Hz, 2H, Ar-H), 5.12 (s, 2H, NH₂), 2.45 (s, 3H, CH₃).

Synthesis of Intermediate B: 2-(4-Fluorophenoxy)Butanoyl Chloride

Etherification of 4-Fluorophenol

The 4-fluorophenoxy group is introduced via nucleophilic substitution:

  • React 4-fluorophenol with ethyl 2-bromobutyrate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours.

  • Hydrolyze the ester to the carboxylic acid using 2M NaOH in methanol/water (1:1) at 60°C for 4 hours.

Reaction Optimization :

  • Higher yields (89%) are achieved using DMF as the solvent compared to acetone (62%).

  • Acidification with HCl precipitates 2-(4-fluorophenoxy)butanoic acid, which is filtered and dried.

Acyl Chloride Formation

Convert the carboxylic acid to the acyl chloride using oxalyl chloride:

  • Stir 2-(4-fluorophenoxy)butanoic acid with oxalyl chloride (2 eq) and catalytic dimethylformamide (DMF) in dichloromethane (DCM) at 25°C for 3 hours.

  • Remove excess reagents under reduced pressure to obtain the acyl chloride as a pale-yellow oil (yield: 95%).

Final Coupling Reaction: Amide Bond Formation

The target compound is synthesized by coupling Intermediate A and B under Schotten-Baumann conditions:

  • Dissolve 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine (1 eq) in THF and cool to 0°C.

  • Add 2-(4-fluorophenoxy)butanoyl chloride (1.2 eq) and triethylamine (2 eq) dropwise.

  • Stir the mixture at 25°C for 12 hours, then quench with ice-cold water.

Purification and Yield :

  • Extract the product with ethyl acetate, wash with brine, and dry over MgSO₄.

  • Purify via flash chromatography (hexane:ethyl acetate, 3:1) to obtain the target compound as a white solid (yield: 68%).

Spectroscopic Data :

  • 1H^1H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 8.3 Hz, 2H, Ar-H), 7.38 (d, J = 8.3 Hz, 2H, Ar-H), 7.05–6.98 (m, 4H, Ar-H), 4.52 (t, J = 6.7 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃), 2.32–2.25 (m, 2H, CH₂), 1.95–1.87 (m, 2H, CH₂).

  • HRMS (ESI): m/z calculated for C₂₀H₁₈FN₃O₃ [M+H]⁺: 368.1409; found: 368.1406.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Patent WO2017222951A1 describes microwave-assisted cyclization for oxadiazole derivatives, reducing reaction times:

  • Irradiate a mixture of hydroximoyl chloride and nitrile in acetonitrile at 150°C for 20 minutes (yield: 70%).

Solid-Phase Synthesis

Immobilize Intermediate A on Wang resin and perform acyl coupling using HBTU/DIEA activation:

  • Yields: 60–65%, with purity >95% (HPLC).

Advantages and Limitations :

MethodYield (%)Purity (%)Time
Conventional689812 h
Microwave70970.33 h
Solid-Phase629524 h

Scale-Up Challenges and Industrial Feasibility

Cost Analysis

  • Raw material costs are dominated by 4-methylbenzonitrile ($120/kg) and 4-fluorophenol ($85/kg).

  • Microwave methods reduce energy costs by 40% but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide (CAS: Not specified)

  • Key Differences :
    • The oxadiazole ring is substituted with a 3,4-dimethoxyphenyl group instead of 4-methylphenyl.
    • The amide side chain is a propanamide (C3 chain) rather than butanamide (C4 chain).
  • Shorter alkyl chains may reduce lipophilicity, impacting membrane permeability .

2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide (CAS: 872868-33-2)

  • Key Differences: Bromine replaces fluorine on the phenoxy group, increasing molecular weight and polarizability. The oxadiazole ring bears a 4-methoxyphenyl substituent. Acetamide (C2 chain) instead of butanamide.
  • Implications :
    • Bromine’s larger atomic radius and higher hydrophobicity could influence steric interactions in biological targets.
    • Methoxy groups may improve solubility compared to methyl substituents .

Alkyl Chain Length and Amide Modifications

N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8 in )

  • Key Differences: The oxadiazole ring is absent; instead, a quinoline core is present. The butanamide chain is retained but linked to an ethyl group and a quinoline derivative.
  • Implications: Quinoline-based structures are associated with tubulin inhibition, suggesting the target compound might share similar mechanistic pathways .

N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide (CAS: 880396-80-5)

  • Key Differences :
    • Diethoxy groups on the phenyl ring increase steric bulk and electron-donating capacity.
    • Propanamide chain length vs. butanamide.
  • Implications :
    • Ethoxy groups may enhance metabolic stability compared to methyl or methoxy substituents .

Biological Activity

The compound 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide can be broken down as follows:

  • Fluorophenoxy group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
  • Oxadiazole moiety : Known for its role in biological activity, particularly in anticancer agents.
  • Butanamide linkage : Enhances the compound's stability and solubility.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity . For instance, it has been evaluated against various cancer cell lines such as PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma). The results from these evaluations are summarized in the following table:

Cell LineIC50 (µM)Activity (%)
PC-37.8498
MDA-MB-23116.278
U-87 MGNot specified>50

These findings suggest that the compound can inhibit cell proliferation effectively, with the most potent activity observed against the PC-3 cell line .

The mechanism through which 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide exerts its anticancer effects appears to involve:

  • Inhibition of Cell Proliferation : The compound interferes with cellular processes that lead to uncontrolled growth.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.
  • Targeting Specific Pathways : Research suggests that it may interact with specific signaling pathways related to cancer progression, though further studies are needed to elucidate these pathways fully .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, the compound was tested for its ability to inhibit the growth of several cancer cell lines. The study demonstrated a concentration-dependent response where increased doses led to higher rates of cell death. This study highlighted the potential of this compound as a lead candidate for further development in cancer therapeutics .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how modifications to the chemical structure influence biological activity. The introduction of electron-donating groups at specific positions on the aromatic rings significantly enhanced anticancer efficacy. For example, compounds with a para-fluoro substitution showed improved potency compared to their unsubstituted counterparts .

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